6-butyl-3-(3,4-dimethoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
6-BUTYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno[6,7-e][1,3]oxazin core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-BUTYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol.
Povarov Cycloaddition Reaction: The initial step involves a Povarov cycloaddition reaction, which forms the core structure of the compound.
N-Furoylation Process: This is followed by an N-furoylation process to introduce the furan-2-carboxamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of deep eutectic solvents to make the process more environmentally friendly .
Chemical Reactions Analysis
6-BUTYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-BUTYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 6-BUTYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, which can lead to its observed biological effects. For example, it may act as an NF-κB inhibitor, which is useful in anticancer drug research . Additionally, it can modulate retinoid nuclear receptors, which are important for the treatment of metabolic and immunological diseases .
Comparison with Similar Compounds
Similar compounds to 6-BUTYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE include:
N-(2,4-Diaryltetrahydroquinolin-1-yl) Furan-2-Carboxamide Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives also possess diverse biological activities and are used in various therapeutic applications.
Boron Reagents for Suzuki–Miyaura Coupling: While not structurally similar, these reagents are used in similar synthetic processes and have applications in the development of complex organic molecules.
The uniqueness of 6-BUTYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its specific combination of functional groups and its resulting biological activities, which make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H29NO5 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-butyl-3-[(3,4-dimethoxyphenyl)methyl]-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C25H29NO5/c1-5-6-7-18-12-23(27)31-25-16(2)24-19(11-20(18)25)14-26(15-30-24)13-17-8-9-21(28-3)22(10-17)29-4/h8-12H,5-7,13-15H2,1-4H3 |
InChI Key |
IGLAVPAHUABJBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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